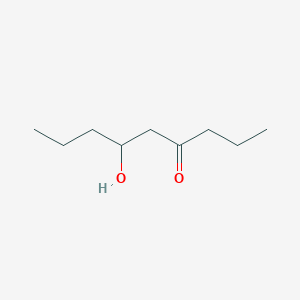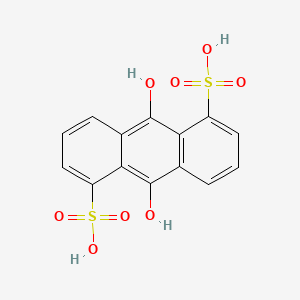![molecular formula C30H52S2 B14639733 3-[Bis(methylsulfanyl)methylidene]cholestane CAS No. 56772-73-7](/img/structure/B14639733.png)
3-[Bis(methylsulfanyl)methylidene]cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(methylsulfanyl)methylidene]cholestane is a synthetic organic compound that belongs to the class of cholestane derivatives This compound is characterized by the presence of two methylsulfanyl groups attached to a cholestane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]cholestane typically involves the reaction of cholestane derivatives with methylsulfanyl reagents. One common method is the reaction of cholestane with bis(methylsulfanyl)methylene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]cholestane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cholestane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Bis(methylsulfanyl)methylidene]cholestane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]cholestane involves its interaction with various molecular targets. The methylsulfanyl groups can undergo redox reactions, influencing cellular redox balance and potentially affecting signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Bis(methylsulfanyl)methylidene]malononitrile: Another compound with bis(methylsulfanyl) groups, used in organic synthesis and studied for its biological activities.
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: A related compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]cholestane is unique due to its cholestane backbone, which imparts distinct structural and chemical properties
Propriétés
Numéro CAS |
56772-73-7 |
|---|---|
Formule moléculaire |
C30H52S2 |
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17R)-3-[bis(methylsulfanyl)methylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52S2/c1-20(2)9-8-10-21(3)25-13-14-26-24-12-11-23-19-22(28(31-6)32-7)15-17-29(23,4)27(24)16-18-30(25,26)5/h20-21,23-27H,8-19H2,1-7H3/t21-,23?,24+,25-,26+,27+,29+,30-/m1/s1 |
Clé InChI |
XVNIBUKSXLDPSS-BTSBEZGCSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(SC)SC)C4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(SC)SC)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


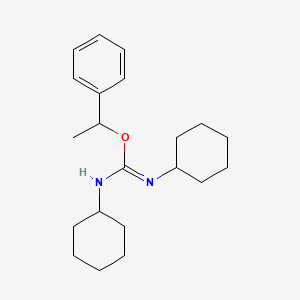
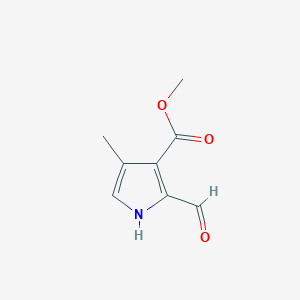
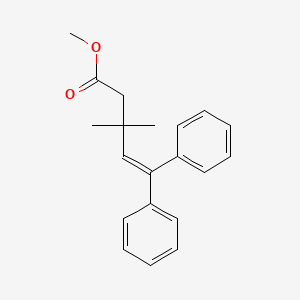
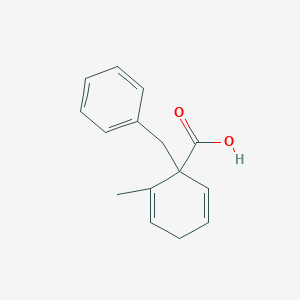

![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
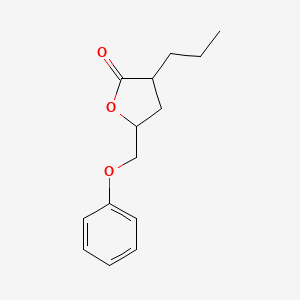
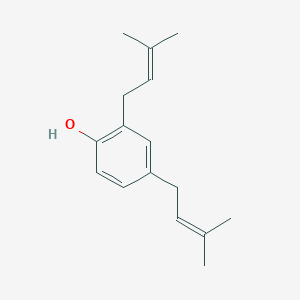
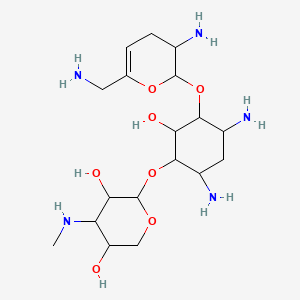
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
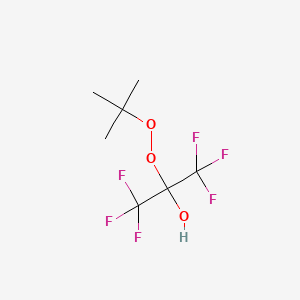
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
